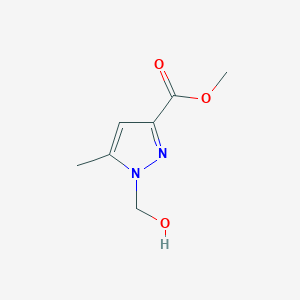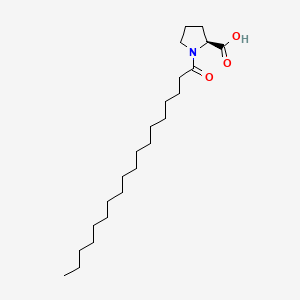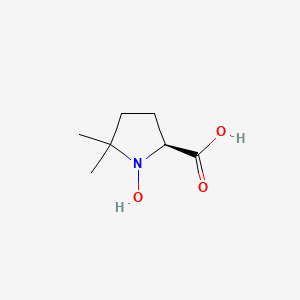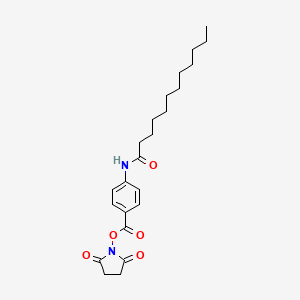
2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole is a compound that belongs to the class of phosphine ligands. These ligands are known for their ability to coordinate with transition metals, making them valuable in various catalytic processes. The unique structure of this compound, which includes a carbazole core and diphenylphosphino groups, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole typically involves the reaction of 2,7-dibromo-9-phenyl-9H-carbazole with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination: The compound can coordinate with transition metals to form metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or alkylating agents can be used.
Coordination: Transition metals like palladium, platinum, and nickel are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted carbazole derivatives.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole has several applications in scientific research:
Chemistry: Used as a ligand in catalytic processes, including cross-coupling reactions and hydrogenation.
Medicine: Investigated for its role in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole primarily involves its ability to coordinate with transition metals. The diphenylphosphino groups act as electron donors, forming stable complexes with metal centers. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The carbazole core provides structural stability and enhances the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Bis(diphenylphosphino)biphenyl
- 1,2-Bis(diphenylphosphino)ethane
- 1,1’-Bis(diphenylphosphino)ferrocene
Uniqueness
2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole is unique due to its carbazole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other phosphine ligands may not perform as well. The combination of the carbazole core and diphenylphosphino groups provides a balance of stability and reactivity, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C42H31NP2 |
|---|---|
Molekulargewicht |
611.6 g/mol |
IUPAC-Name |
(7-diphenylphosphanyl-9-phenylcarbazol-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H31NP2/c1-6-16-32(17-7-1)43-41-30-37(44(33-18-8-2-9-19-33)34-20-10-3-11-21-34)26-28-39(41)40-29-27-38(31-42(40)43)45(35-22-12-4-13-23-35)36-24-14-5-15-25-36/h1-31H |
InChI-Schlüssel |
BKGIAFPNFXDLNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=C(C=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)




![4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile](/img/structure/B12886530.png)
![4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)


![2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12886574.png)

